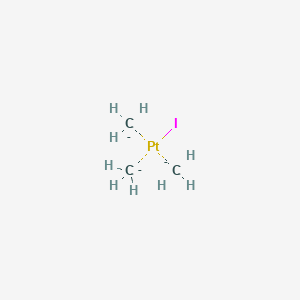

Iodotrimethylplatinum(IV)

Vue d'ensemble

Description

Synthesis Analysis

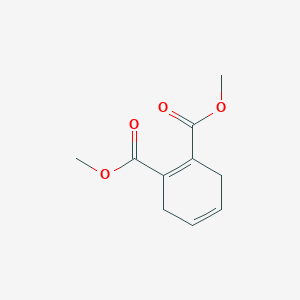

The synthesis of Iodotrimethylplatinum(IV) complexes often involves the treatment with substituted pyridines or other ligands, leading to various complexes in good yield. For instance, Iodotrimethylplatinum(IV) forms complexes with pyridines, demonstrating different behaviors in solution and leading to both mononuclear and dimeric complexes upon treatment with substituted pyridines (Ghosh et al., 2013). Thermal activation of the iodotrimethylplatinum(IV) tetramer in the presence of olefin and organosilicon hydride substrates results in catalytically active platinum catalysts, indicating the potential for synthesis via thermal decomposition methods (Pratt & Faltynek, 1984).

Molecular Structure Analysis

The molecular structure of Iodotrimethylplatinum(IV) complexes has been elucidated through various methods, including X-ray crystallography. Studies have determined the crystal structures of specific complexes, providing insight into their binding situations and overall structural characteristics (Ghosh et al., 2013).

Chemical Reactions and Properties

Iodotrimethylplatinum(IV) complexes undergo various chemical reactions, including ligand exchange and thermal decomposition, leading to the formation of new complexes with distinct properties. These reactions highlight the chemical versatility and reactivity of Iodotrimethylplatinum(IV) (Pratt & Faltynek, 1984).

Physical Properties Analysis

The physical properties of Iodotrimethylplatinum(IV) complexes, such as their vibrational spectra, have been studied to gain a deeper understanding of their characteristics. The infrared and Raman spectroscopy of these complexes reveal specific patterns that can be attributed to their molecular vibrations, offering insights into their physical nature (Clegg & Hall, 1970).

Chemical Properties Analysis

The chemical properties of Iodotrimethylplatinum(IV), including its reactivity with different ligands and the stability of resulting complexes, are crucial for understanding its behavior in chemical reactions. The formation of stable complexes with various ligands indicates the significant chemical adaptability of Iodotrimethylplatinum(IV) (Ghosh et al., 2013).

Applications De Recherche Scientifique

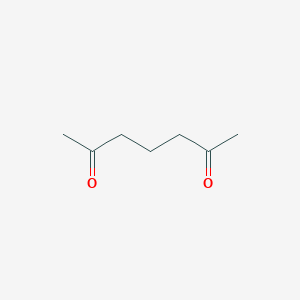

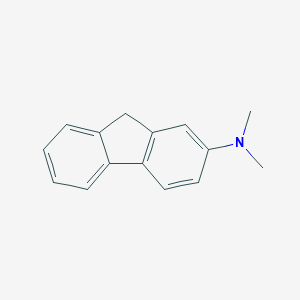

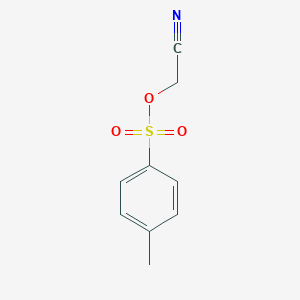

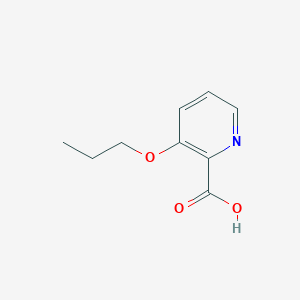

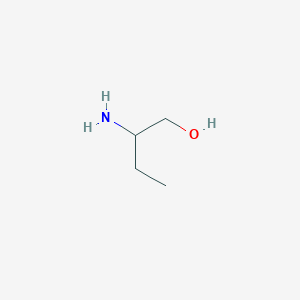

Complex Formation with Pyridines : Iodotrimethylplatinum(IV) forms stable complexes with substituted pyridines, such as 4-dimethylaminopyridine, 3-bromopyridine, and 4-cyanopyridine. These complexes have been studied for their solution behavior and crystal structures, providing insights into the binding situations of mononuclear trimethylplatinum(IV) complexes with pyridines (Ghosh et al., 2013).

Formation of Organometallic Complexes : The reaction of iodotrimethylplatinum(IV) with methimazolyl ligands leads to the formation of octahedral organometallic complexes. These complexes are notably stable against reductive elimination of methane, marking the first isolated examples of poly(methimazolyl)borate complexes of platinum (Crossley et al., 2005).

Catalyst Generation for Hydrosilation : Thermal decomposition of iodotrimethylplatinum(IV) tetramer in the presence of olefin and organosilicon hydride substrates generates soluble platinum catalysts that actively promote hydrosilation. This indicates its potential as an inert precursor for catalyst generation (Pratt & Faltynek, 1984).

Cycloplatinated Carbene Complexes : Iodotrimethylplatinum(IV) reacts with bis(1,3-diphenyl-2-imidazolidinylidene) to form cycloplatinated carbene complexes. These complexes have been characterized and studied for their potential applications in various fields, including as precursors for mononuclear derivatives (Hiraki et al., 1981).

Vibrational Spectroscopy : The vibrational spectra of iodotrimethylplatinum(IV), alongside chloro- and bromotrimethylplatinum(IV), have been studied. These studies provide valuable information on the PtC stretching vibrations and help in understanding the chemical behavior of these compounds (Clegg & Hall, 1970).

Anticancer Therapy and Pt(IV) Complexes : Iodotrimethylplatinum(IV) and other Pt(IV) complexes are investigated for their potential in improving platinum (II) anticancer therapy. These complexes show increased stability, reduced side effects, and enable an intravenous-to-oral switch in chemotherapy (Han et al., 2015).

Development of Next-Generation Platinum Anticancer Drugs : Studies on iodotrimethylplatinum(IV) are part of broader research efforts to create nonclassical platinum complexes with distinct mechanisms of action from approved drugs. This research includes exploring Pt(IV) prodrugs and nanoparticle delivery systems (Johnstone et al., 2016).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

carbanide;iodoplatinum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH3.HI.Pt/h3*1H3;1H;/q3*-1;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCSQPOLLUOLHHF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[CH3-].[CH3-].I[Pt] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9IPt-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iodotrimethylplatinum(IV) | |

CAS RN |

14364-93-3 | |

| Record name | Iodotrimethylplatinum(IV) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S,3aR,6R,6aR)-3,6-bis(oxiran-2-ylmethoxy)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan](/img/structure/B80479.png)